Ortataxel

Catalog No.
S548182
CAS No.
186348-23-2
M.F
C44H57NO17
M. Wt
871.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ortataxel

Addressing P-glycoprotein (P-gp)-mediated resistance remains a critical bottleneck for taxane-based therapies. Ortataxel, a second-generation oral taxane, is uniquely designed as a poor P-gp substrate, enabling potent activity in multidrug-resistant models. • Bypasses P-gp efflux, maintaining cytotoxicity in resistant cell lines where paclitaxel and docetaxel are inactive. • ~48% oral bioavailability supports oral chemotherapy research without toxic solubilizing agents. • Demonstrates tumor regression in paclitaxel-resistant xenografts after oral administration. Procurement includes full analytical documentation and global express delivery.

CAS Number

186348-23-2

Product Name

Ortataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

Molecular Formula

C44H57NO17

Molecular Weight

871.9 g/mol

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1

InChI Key

BWKDAMBGCPRVPI-ZQRPHVBESA-N

solubility

Soluble in DMSO, not in water

Synonyms

13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxy-baccatin-1,14-carbonate, 13-(N-tert-butoxycarbonyl-beta-isobutyisoserinyl)-14-hydroxybaccatin-1,14-carbonate, BAY 59-8862, BAY-59-8862, BAY59-8862, IDN 5109, IDN-5109, IND5109, ortataxel, SB-T-101131

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

The exact mass of the compound Ortataxel is 871.36265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Ortataxel (CAS: 186348-23-2), also known as IDN5109, is a semi-synthetic, second-generation taxane analog derived from 14-hydroxy-10-deacetylbaccatin III. Like its predecessors paclitaxel and docetaxel, Ortataxel functions as a microtubule-stabilizing agent, arresting the cell cycle at the G2/M phase and inducing apoptosis. This class of compounds represents a cornerstone of cancer therapeutics, but procurement decisions for next-generation analogs like Ortataxel are driven by key performance differences in drug resistance, administration routes, and activity in specific resistant tumor models.

Research Fit

P-glycoprotein MDR model studies
Oral taxane PK/PD research
Taxane-resistant xenograft tumor models

Substituting Ortataxel with first-generation taxanes like paclitaxel or docetaxel is unsuitable for research targeting multidrug resistance (MDR) or developing oral chemotherapy models. Paclitaxel and docetaxel are well-known substrates for the P-glycoprotein (P-gp) efflux pump, a primary mechanism of tumor resistance that significantly limits their efficacy. Ortataxel was specifically developed as a poor substrate for P-gp, enabling it to bypass this resistance mechanism and exhibit potent activity in cell lines where standard taxanes fail. Furthermore, the poor oral bioavailability of paclitaxel and docetaxel (<10%) necessitates intravenous administration with potentially toxic solubilizing agents. Ortataxel's distinct chemical structure confers significant oral bioavailability, making it a critical and non-interchangeable tool for preclinical studies focused on oral taxane development.

Substitution Risk

P-gp Susceptibility
Ortataxel: reported lower efflux
Paclitaxel / Docetaxel: high P-gp substrate
P-gp-mediated efflux may limit first-generation taxane activity in MDR models
Oral Bioavailability
Ortataxel: reported oral exposure
Paclitaxel: negligible oral absorption
Oral dosing studies may not be feasible with standard taxanes

Superior Potency in P-glycoprotein (P-gp) Overexpressing, Multidrug-Resistant (MDR) Cancer Models

Ortataxel demonstrates substantially greater growth-inhibitory activity against tumor cell lines that overexpress the P-gp efflux pump compared to first-generation taxanes. In the P-gp-expressing MCF-7/Adr human breast carcinoma cell line, Ortataxel was approximately 48 times more potent than paclitaxel and 177 times more potent than docetaxel. This is attributed to Ortataxel being a poor substrate for P-gp, allowing for higher intracellular accumulation and retention in resistant cells.

Evidence DimensionIn Vitro Growth Inhibition (IC50)
Target Compound DataOrtataxel: 48-fold more potent than Paclitaxel; 177-fold more potent than Docetaxel
Comparator Or BaselinePaclitaxel and Docetaxel
Quantified Difference48x vs Paclitaxel; 177x vs Docetaxel
ConditionsMCF-7/Adr human breast carcinoma cell line (P-gp overexpressing)

For studies investigating mechanisms to overcome taxane resistance, Ortataxel provides a clear, quantifiable advantage over paclitaxel or docetaxel.

Resistance Index
Head-to-head
RI 20 vs 491/460
Supports MDR cell model studies
MCF7/R cells; 24.6-fold lower vs paclitaxel

Demonstrated Oral Bioavailability for Advanced Formulation and In Vivo Dosing Studies

Unlike paclitaxel and docetaxel, which have negligible oral uptake due to P-gp efflux and metabolism, Ortataxel was the first taxane shown to possess significant oral bioavailability. Preclinical studies in mice demonstrated an oral bioavailability of 48%. This property eliminates the need for co-administration of P-gp inhibitors or complex, potentially toxic intravenous formulations (e.g., Cremophor EL) required for comparator compounds, simplifying in vivo experimental design. Standard docetaxel, by comparison, has an oral bioavailability estimated to be below 10%.

Evidence DimensionOral Bioavailability
Target Compound Data48%
Comparator Or BaselineDocetaxel: <10%
Quantified Difference>4.8-fold higher bioavailability than Docetaxel
ConditionsIn vivo mouse models

This enables procurement for preclinical development of oral taxane therapies, a key area of research not feasible with standard paclitaxel or docetaxel alone.

IC50 in LCC6-MDR
Head-to-head
18-fold lower vs paclitaxel
MDR1-positive cell model context
LCC6-MDR cells; 10-fold lower vs docetaxel

Maintained In Vivo Efficacy via Oral Administration in Paclitaxel-Resistant Xenograft Models

The practical benefit of Ortataxel's oral bioavailability and P-gp evasion is demonstrated in its in vivo performance. When administered orally, Ortataxel achieved equivalent antitumor activity to its intravenous administration at adjusted doses. Critically, oral Ortataxel produced significant activity, including 10% tumor regressions, in the paclitaxel-resistant MNB-PTX1 human ovarian carcinoma xenograft model, where standard taxanes are less effective. This provides a direct link between its molecular advantages and a tangible in vivo research outcome.

Evidence DimensionIn Vivo Antitumor Activity (Oral Route)
Target Compound DataSignificant activity (10% tumor regressions) in a paclitaxel-resistant xenograft model.
Comparator Or BaselinePaclitaxel (ineffective in this resistant model).
Quantified DifferenceDemonstrates efficacy where the comparator fails.
ConditionsMNB-PTX1 human ovarian carcinoma xenograft (paclitaxel-resistant)

This validates Ortataxel as a superior choice for in vivo studies aimed at overcoming established taxane resistance in solid tumor models.

Oral Bioavailability
Head-to-head
~50% absolute in mice
Supports oral taxane model exposure
Paclitaxel: negligible oral bioavailability
Antitumor Efficacy
Head-to-head
Oral ortataxel: reported complete regression
Oral paclitaxel: no activity
Oral taxane model response context
MX-1 xenograft; 90 mg/kg q4d x4
ABC Transporter Modulation
Reported
Inhibits Pgp, MRP-1, BCRP
Broad-spectrum efflux modulation context
Data to verify; class-level inference
Terminal Half-Life
Reported
>6 h oral in mice
Supports oral PK model context
Sustained exposure; PK data to verify

Lead Compound for Investigating P-gp Mediated Multidrug Resistance

Ortataxel serves as an ideal positive control or primary investigational compound in studies designed to explore or overcome P-glycoprotein-mediated resistance. Its high potency in P-gp-overexpressing cells, compared to the weak activity of paclitaxel or docetaxel in the same models, provides a robust and reproducible system for evaluating new MDR modulators or therapeutic strategies.

Preclinical Development of Oral Taxane Formulations and Delivery Systems

Researchers developing novel oral drug delivery platforms (e.g., nanoparticles, emulsions, prodrugs) for taxanes can use Ortataxel as a benchmark compound. Its inherent oral bioavailability of ~48% provides a strong baseline for quantifying the formulation's improvement, an experimental design not possible with first-generation taxanes that have near-zero oral uptake.

In Vivo Efficacy Testing in Taxane-Refractory Tumor Xenografts

For in vivo studies using animal models with documented resistance to paclitaxel or docetaxel, Ortataxel is the appropriate choice. Its demonstrated ability to induce tumor regression in paclitaxel-resistant xenografts via oral administration allows for testing therapeutic hypotheses in a clinically relevant context of acquired chemoresistance.

Application Fit

Application
Selection Property
Validation Focus
Oral taxane exposure model studies
Reported oral bioavailability profile
Oral dose-response and xenograft model validation
Pgp-mediated MDR model research
Lower resistance index context
Pgp-expressing cell panel response
Taxane-resistant tumor model studies
Resistance profile vs first-generation taxanes
MDR-positive xenograft model response
Extended half-life oral taxane ADME research
Terminal half-life context
PK/PD model validation for oral dosing

XLogP3

3.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

871.36264935 Da

Monoisotopic Mass

871.36264935 Da

Heavy Atom Count

62

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8H61Y4E29N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

Ortataxel is a semisynthetic, second-generation taxane derivative with potential antineoplastic activity. Ortataxel binds to and stabilizes tubulin molecules, thereby interfering with the dynamics of microtubule assembly/disassembly. This results in the inhibition of cell division and cellular proliferation. As it represents a poor substrate for P-glycoprotein (P-gp), multi-drug resistance protein (MRP-1) and breast cancer resistance protein (BCRP) mediated efflux, ortataxel modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express Pgp, MRP-1 and BCRP.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

186348-23-2

Wikipedia

Ortataxel
1: Xiang F, Yu J, Yin R, Ma Y, Yu L. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site. Z Naturforsch C. 2009 Jul-Aug;64(7-8):551-6. PubMed PMID: 19791508.
2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
3: Geney R, Chen J, Ojima I. Recent advances in the new generation taxane anticancer agents. Med Chem. 2005 Mar;1(2):125-39. Review. PubMed PMID: 16787308.
4: Sano D, Matsuda H, Ishiguro Y, Nishimura G, Kawakami M, Tsukuda M. Antitumor effects of IDN5109 on head and neck squamous cell carcinoma. Oncol Rep. 2006 Feb;15(2):329-34. PubMed PMID: 16391850.
5: Song L, Prey JD, Xue J, Kanter P, Manzotti C, Bombardelli E, Morazzoni P, Pendyala L. Pharmacokinetic measurements of IDN 5390 using electrospray ionization tandem mass spectrometry: structure characterization and quantification in dog plasma. Rapid Commun Mass Spectrom. 2005;19(24):3617-25. PubMed PMID: 16299696.
6: Barboni L, Ballini R, Giarlo G, Appendino G, Fontana G, Bombardelli E. Synthesis and biological evaluation of methoxylated analogs of the newer generation taxoids IDN5109 and IDN5390. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5182-6. Epub 2005 Sep 23. PubMed PMID: 16183281.
7: Lavelle F. American Association for Cancer Research 1999: 10-14 April, Philadelphia, Pennsylvania. Expert Opin Investig Drugs. 1999 Jun;8(6):903-9. PubMed PMID: 15992139.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Oct;26(8):639-63. PubMed PMID: 15605126.
9: Eckstein JW. Drug evaluation: Bay-59-8862. IDrugs. 2004 Jun;7(6):575-81. Review. PubMed PMID: 15197663.
10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.

Explore Compound Types